molecular formula C12H8N2O B2993149 2-(2-formyl-1H-pyrrol-1-yl)benzonitrile CAS No. 68557-19-7

2-(2-formyl-1H-pyrrol-1-yl)benzonitrile

Cat. No.: B2993149
CAS No.: 68557-19-7
M. Wt: 196.209
InChI Key: ANNWZZOYLIEVJW-UHFFFAOYSA-N
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Description

2-(2-Formyl-1H-pyrrol-1-yl)benzonitrile is an organic compound that features a pyrrole ring substituted with a formyl group and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-formyl-1H-pyrrol-1-yl)benzonitrile typically involves the condensation of 2-formylpyrrole with benzonitrile under specific reaction conditions. One common method includes the use of a catalytic amount of iron (III) chloride in the presence of water . The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and purification methods are crucial factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Formyl-1H-pyrrol-1-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: 2-(2-carboxy-1H-pyrrol-1-yl)benzonitrile.

    Reduction: 2-(2-formyl-1H-pyrrol-1-yl)benzylamine.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

2-(2-Formyl-1H-pyrrol-1-yl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-formyl-1H-pyrrol-1-yl)benzonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 2-(2-Formyl-1H-pyrrol-1-yl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a formyl group and a benzonitrile moiety makes it a versatile compound for various applications.

Properties

IUPAC Name

2-(2-formylpyrrol-1-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O/c13-8-10-4-1-2-6-12(10)14-7-3-5-11(14)9-15/h1-7,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANNWZZOYLIEVJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)N2C=CC=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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